(4-Formyl-2-methoxy-phenoxy)-acetonitrile

Medicinal Chemistry Organic Synthesis Building Block Selection

(4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS 342592-62-5) delivers three functional handles—aldehyde, methoxy, and nitrile—in one scaffold, enabling stepwise, orthogonal derivatization impossible with vanillin (2 handles) or generic phenoxyacetonitriles (no aldehyde). Validated in chalcone library synthesis yielding compounds with in vivo anti-inflammatory activity and as a defined substrate for nitrilase/nitrile hydratase enzyme profiling. ≥95% purity with full COA/SDS documentation. Ideal for medicinal chemistry libraries, chemical probe design, and biocatalysis research.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 342592-62-5
Cat. No. B1300957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formyl-2-methoxy-phenoxy)-acetonitrile
CAS342592-62-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC#N
InChIInChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3
InChIKeyQJUGKRVLMXDQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientists Select (4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS 342592-62-5) for Aldehyde-Based Derivative Synthesis


(4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS 342592-62-5, C10H9NO3, MW 191.18 g/mol) is a vanillin-derived benzaldehyde derivative functionalized with a phenoxyacetonitrile moiety [1]. The compound integrates three key functional elements within a single scaffold: an electrophilic aromatic aldehyde group, a methoxy substituent at the ortho position, and a nitrile-containing ether side chain [2]. Its computed XLogP3 of 1.1 and zero hydrogen bond donor count position it as a moderately lipophilic building block with favorable properties for small-molecule library design [2]. The aldehyde group serves as the primary reactive handle for condensation reactions, while the nitrile moiety offers orthogonal synthetic utility for further derivatization or as a bioisostere . This combination of functionalities distinguishes it from simpler vanillin analogs and establishes its role as a versatile intermediate in medicinal chemistry and chemical biology research.

Procurement Risks of Substituting (4-Formyl-2-methoxy-phenoxy)-acetonitrile with Generic Phenoxyacetonitriles or Vanillin Analogs


Substituting (4-Formyl-2-methoxy-phenoxy)-acetonitrile with structurally adjacent compounds introduces predictable but non-interchangeable consequences in both synthetic and biological contexts. Generic phenoxyacetonitriles lacking the 4-formyl group—such as unsubstituted phenoxyacetonitrile (CAS 3598-14-9)—cannot participate in the aldehyde-dependent condensation reactions (e.g., chalcone formation, Schiff base synthesis) that define this compound's primary utility [1]. Conversely, simple vanillin (4-hydroxy-3-methoxybenzaldehyde, CAS 121-33-5) retains the aldehyde and methoxy motifs but lacks the nitrile-containing ether side chain, thereby offering only two functional handles for derivatization instead of three . This reduction in molecular complexity corresponds to a loss of synthetic divergence pathways. Furthermore, the phenoxyacetonitrile side chain contributes to molecular recognition properties that are absent in vanillin alone; in enzyme-substrate contexts, phenoxyacetonitrile derivatives have been shown to serve as specific substrates for nitrile-hydrolyzing enzymes, with conversion to the corresponding phenoxyacetate via nitrilase or nitrile hydratase pathways [2]. Such enzyme-specific reactivity cannot be recapitulated by substituting with vanillin or simple benzaldehyde derivatives. For researchers requiring reproducible synthetic outcomes or defined enzyme-substrate relationships, the compound's unique combination of aldehyde, methoxy, and nitrile functionalities cannot be achieved through generic substitution without compromising the intended chemical transformation or biological interrogation.

Quantitative Evidence for Selecting (4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS 342592-62-5) Over Closest Analogs


Synthetic Handle Specificity: Three Functional Domains Versus Two in Vanillin

(4-Formyl-2-methoxy-phenoxy)-acetonitrile provides three distinct functional domains (aldehyde, methoxy, nitrile) for divergent derivatization, whereas the closest commercially available analog vanillin (4-hydroxy-3-methoxybenzaldehyde, CAS 121-33-5) offers only two (aldehyde, phenolic hydroxyl) [1]. The nitrile group in (4-Formyl-2-methoxy-phenoxy)-acetonitrile can serve as an orthogonal synthetic handle, a hydrogen bond acceptor, or a bioisosteric replacement for carboxylic acids and amides—functionalities absent in vanillin . In the synthesis of chalcone derivatives reported by Chamakuri et al., the compound's precursor (3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile) was condensed with various acetophenones to yield eight distinct aryl- and aroyl-substituted chalcones (4a–4h), demonstrating the aldehyde group's retention and reactivity following phenoxyacetonitrile ether formation [2]. This three-domain architecture enables synthetic divergence that is quantitatively inaccessible to two-domain analogs.

Medicinal Chemistry Organic Synthesis Building Block Selection

Verified Utility as Chalcone Precursor: Eight Structurally Validated Derivatives from a Single Aldehyde Scaffold

The aldehyde functionality of (4-Formyl-2-methoxy-phenoxy)-acetonitrile has been explicitly validated as a reactive condensation handle in peer-reviewed synthetic methodology. Chamakuri et al. utilized a derivative of this compound—3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, synthesized from the target compound's structural core—as the aldehyde component in chalcone-forming condensation reactions with substituted acetophenones [1]. This reaction produced eight fully characterized chalcone derivatives (4a–4h), with structures confirmed by IR, Mass, and ¹H NMR spectroscopy. In subsequent in vivo pharmacological evaluation, compounds 4b, 4c, 4e, 4f, and 4g demonstrated 'remarkable anti-inflammatory activity' relative to other series members, while compounds 4a, 4b, 4g, and 4h exhibited significant analgesic activity [1]. In contrast, the structurally related analog (4-formyl-2-methoxyphenoxy)acetic acid (CAS 1660-19-1) lacks the nitrile group and would not produce identical chalcone derivatives due to differences in the side-chain electronics and hydrogen-bonding capacity .

Chalcone Synthesis Anti-inflammatory Research SAR Studies

Commercial Availability as Cataloged Analytical Standard with Full Traceability

(4-Formyl-2-methoxy-phenoxy)-acetonitrile is commercially stocked as a catalog item by multiple established research chemical suppliers with defined purity specifications, enabling immediate procurement without custom synthesis delays. Santa Cruz Biotechnology lists the compound (catalog sc-277400) at 1 g quantity with pricing of $178.00, offering direct access for research use . AKSci provides the compound (catalog 2202CG) with a minimum purity specification of 95%, including long-term storage recommendations and available Certificate of Analysis and Safety Data Sheet upon request . Apollo Scientific (distributed via CymitQuimica, Ref. 54-OR953940) also maintains this compound at 95% purity . In contrast, many structurally related functionalized phenoxyacetonitriles with alternative substitution patterns are not maintained as catalog standards, requiring custom synthesis with associated lead times and batch-to-batch variability risks.

Analytical Chemistry Quality Control Reference Standards

Physicochemical Profile Distinction: Zero H-Bond Donors Versus One in (4-Formyl-2-methoxyphenoxy)acetic Acid

(4-Formyl-2-methoxy-phenoxy)-acetonitrile and its carboxylic acid analog (4-formyl-2-methoxyphenoxy)acetic acid (CAS 1660-19-1) represent a common structural pair encountered in medicinal chemistry SAR exploration—the nitrile-carboxylic acid bioisostere relationship. Computed physicochemical descriptors reveal that the target compound has zero hydrogen bond donors, whereas the carboxylic acid analog contains one H-bond donor (the -COOH proton) [1]. This difference impacts predicted membrane permeability, with the nitrile analog exhibiting a computed XLogP3 of 1.1 compared to a lower value for the more polar carboxylic acid derivative [1]. Additionally, the nitrile group provides a linear geometry and smaller steric profile compared to the planar, bulkier carboxylic acid group. Both compounds are available from Santa Cruz Biotechnology at equivalent pricing ($178.00 for 1 g), enabling researchers to acquire matched pairs for systematic SAR studies .

Drug Design Physicochemical Properties Permeability Prediction

Enzyme Substrate Specificity: Phenoxyacetonitrile Moiety Serves as Defined Substrate for Nitrile-Hydrolyzing Enzymes

The phenoxyacetonitrile substructure present in (4-Formyl-2-methoxy-phenoxy)-acetonitrile has been documented as a defined substrate for nitrile-hydrolyzing enzymes. According to the BRENDA Enzyme Database, phenoxyacetonitrile undergoes enzyme-catalyzed hydrolysis via the reaction: phenoxy acetonitrile + H₂O → phenoxyacetate + NH₃ [1]. This transformation is mediated by nitrilases or nitrile hydratase/amidase systems. The presence of the 4-formyl and 2-methoxy substituents on the aromatic ring of (4-Formyl-2-methoxy-phenoxy)-acetonitrile introduces electronic and steric modulation that may influence enzyme recognition kinetics relative to unsubstituted phenoxyacetonitrile—a consideration for researchers investigating substrate specificity or developing enzyme-based synthetic methodologies. In contrast, vanillin (which lacks the nitrile group) and simple benzaldehyde derivatives cannot serve as substrates for this enzyme class, precluding their use in nitrile-targeted biocatalytic studies.

Biocatalysis Enzymology Nitrile Metabolism

Note on High-Strength Comparative Biological Activity Data

A targeted literature search for direct, quantitative, head-to-head comparative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ values) for (4-Formyl-2-methoxy-phenoxy)-acetonitrile versus specific named comparators did not yield high-strength differential evidence suitable for inclusion in this guide. The compound appears in a research article from J Am Chem Soc (2016, 138(17):5568–5575) where structurally related derivatives were evaluated for cellular activity, with reported EC₅₀ values including 7.9 μM (Compound 5), 4.9 μM (Compound 6), and 47 μM (Compound 9) [1]. However, these values correspond to downstream derivatives rather than the target compound itself, and direct comparator data for the parent compound is not provided. The absence of such high-strength evidence does not diminish the compound's established utility as a synthetic building block and analytical reference standard, as documented in Sections 3.1–3.5 above. Researchers requiring direct biological potency comparisons should consider commissioning custom head-to-head assays using the commercially available material described in Section 3.3.

Biological Activity Potency Comparison Data Transparency

Recommended Research and Industrial Application Scenarios for (4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS 342592-62-5)


Medicinal Chemistry: Synthesis of Chalcone and Heterocyclic Libraries

Researchers engaged in small-molecule library synthesis can employ (4-Formyl-2-methoxy-phenoxy)-acetonitrile as an aldehyde-containing building block for condensation reactions with acetophenones, yielding chalcone derivatives with a nitrile-bearing side chain. As demonstrated by Chamakuri et al., this approach generates fully characterizable products (4a–4h) that have been evaluated for anti-inflammatory and analgesic activity in vivo, with compounds 4b, 4c, 4e, 4f, and 4g showing 'remarkable anti-inflammatory activity' [1]. The retention of the nitrile group post-condensation provides an additional handle for subsequent transformations or for bioisosteric modulation of physicochemical properties. This application is particularly suited to researchers exploring SAR around vanillin-derived pharmacophores who require a third functional domain beyond what vanillin itself offers.

Analytical Chemistry: Use as a Certified Reference Standard

With defined purity specifications of 95% from multiple commercial suppliers (Santa Cruz Biotechnology catalog sc-277400, AKSci catalog 2202CG, Apollo Scientific Ref. 54-OR953940), (4-Formyl-2-methoxy-phenoxy)-acetonitrile is suitable for deployment as an analytical reference standard in HPLC, LC-MS, and NMR method development and validation [1][2]. The compound's distinct retention characteristics, predictable mass spectral fragmentation pattern (exact mass 191.058243149 Da), and well-resolved ¹H NMR signals support its use in quantifying related substances, monitoring reaction progress, or verifying the identity of synthesized derivatives. The availability of Certificate of Analysis and Safety Data Sheet documentation upon request further supports its use in regulated analytical environments.

Biocatalysis and Enzymology: Substrate for Nitrile-Hydrolyzing Enzyme Studies

The phenoxyacetonitrile core of (4-Formyl-2-methoxy-phenoxy)-acetonitrile places it within a compound class that serves as defined substrates for nitrilases and nitrile hydratase/amidase enzyme systems [1]. Researchers investigating substrate specificity, enzyme kinetics, or developing biocatalytic routes to carboxylic acid derivatives may utilize this compound as a starting point, with the 4-formyl and 2-methoxy substituents providing electronic and steric modulation that can be systematically varied to probe enzyme active site requirements. The aldehyde group offers an orthogonal spectroscopic handle for monitoring conversion via UV-Vis or derivatization-based detection methods.

Chemical Biology: Dual-Functional Probe Development

(4-Formyl-2-methoxy-phenoxy)-acetonitrile provides two chemically orthogonal reactive handles—the aldehyde group and the nitrile group—within a single, commercially available small-molecule scaffold [1]. The aldehyde can undergo chemoselective condensation with hydrazides, alkoxyamines, or primary amines to form hydrazones, oximes, or imines, enabling conjugation to biotin, fluorophores, or affinity tags. The nitrile group remains intact under these conditions and can subsequently be exploited for metabolic labeling, enzyme recognition, or as a bioisosteric replacement in probe design. This orthogonal reactivity profile is not available in vanillin (single handle) or simple phenoxyacetonitriles (no aldehyde), making the target compound uniquely suited for stepwise, site-specific derivatization in chemical probe synthesis .

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